molecular formula C19H16N4O3S2 B5187789 N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

Cat. No.: B5187789
M. Wt: 412.5 g/mol
InChI Key: VJLWMFCCVNKCMR-UHFFFAOYSA-N
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Description

N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the quinoxaline ring system, along with the thiophene and sulfonamide groups, contributes to the compound’s unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methoxyaniline with 2-chloroquinoxaline in the presence of a base to form the intermediate 3-((3-methoxyphenyl)amino)quinoxaline. This intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, green chemistry principles may be applied to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent.

    Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline ring system is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the sulfonamide group can inhibit the activity of certain enzymes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler compound with similar biological activities.

    Thiophene-2-sulfonamide: Shares the sulfonamide group but lacks the quinoxaline ring.

    3-methoxyaniline: Contains the methoxyphenyl group but lacks the quinoxaline and sulfonamide groups.

Properties

IUPAC Name

N-[3-(3-methoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-26-14-7-4-6-13(12-14)20-18-19(22-16-9-3-2-8-15(16)21-18)23-28(24,25)17-10-5-11-27-17/h2-12H,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLWMFCCVNKCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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